molecular formula C10H15NO2 B571515 (R)-1-(2,4-Dimethoxyphenyl)ethanamine CAS No. 1212160-02-5

(R)-1-(2,4-Dimethoxyphenyl)ethanamine

Cat. No. B571515
M. Wt: 181.235
InChI Key: WZDFPSLDFRVYEU-SSDOTTSWSA-N
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Description

“®-1-(2,4-Dimethoxyphenyl)ethanamine” is a chiral auxiliary used in the synthesis of peptidomimetics through an Ugi reaction . It has a molecular weight of 181.23 and a molecular formula of C10H15NO2 .


Synthesis Analysis

The synthesis of “®-1-(2,4-Dimethoxyphenyl)ethanamine” involves a multi-step reaction. The process includes the use of ammonium carbonate, water, sodium hydroxide, and 1,2-dimethoxyethane . The reaction conditions vary for each step, including different temperatures and times .


Molecular Structure Analysis

The molecular structure of “®-1-(2,4-Dimethoxyphenyl)ethanamine” is represented by the formula C10H15NO2 . The InChI key is WZDFPSLDFRVYEU-SSDOTTSWSA-N .


Physical And Chemical Properties Analysis

“®-1-(2,4-Dimethoxyphenyl)ethanamine” is a liquid with an odorless smell . It has a molecular weight of 181.23 and a molecular formula of C10H15NO2 . The compound’s boiling point is not specified .

Scientific Research Applications

  • Metabolism and Drug-Drug Interactions : A study identified the primary cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, including derivatives of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine. These compounds are potent serotonin 5-HT2A receptor agonists. The research found that the metabolism pathways included hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and combinations thereof, with CYP3A4 and CYP2D6 being major enzymes involved. This implies potential drug-drug interactions in users of these compounds (Nielsen et al., 2017).

  • Neuropharmacological Effects : Another study explored the neuropharmacology of NBOMe compounds in rats, comparing them to their 2C analogs. It was found that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans. This research provides insights into the potency and effects of these substances on the serotonin system (Elmore et al., 2018).

  • Psychoactive Effects and Agonist Activity : Another study focused on the pharmacology of various substituted 2,5-dimethoxy-N-benzylphenethylamines, showing that they have high affinity and full efficacy at 5-HT2A and 5-HT2C receptors. These findings are consistent with the hallucinogenic activity of these compounds, with little psychostimulant activity (Eshleman et al., 2018).

  • Toxicology and Forensic Analysis : The forensic analysis of NBOMe compounds and their derivatives, including dimethoxyphenyl-N-[(2-methoxyphenyl)methyl]ethanamines, has been a focus due to their use as recreational drugs and associated toxicity. Studies have developed methods for detecting these compounds in various biological matrices, contributing to the understanding of their distribution and potential toxicity (Poklis et al., 2013; Zuba & Sekuła, 2013; Poklis et al., 2015).

  • Legal and Regulatory Aspects : The legal status of these compounds has been addressed in studies, particularly noting their placement into controlled substance schedules due to their potential for abuse and associated health risks (Federal Register, 2016).

  • Case Reports and Clinical Toxicology : There are several case reports and clinical studies documenting the severe toxicity and even fatal outcomes associated with the use of NBOMe compounds, highlighting the risks and challenges in managing such intoxications (Isbister et al., 2015; Yoshida et al., 2015).

Safety And Hazards

“®-1-(2,4-Dimethoxyphenyl)ethanamine” is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

(1R)-1-(2,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDFPSLDFRVYEU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,4-Dimethoxyphenyl)ethanamine

CAS RN

1212160-02-5
Record name (1R)-1-(2,4-dimethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Y Mumthas, MTP Miranda - R, 2016
Number of citations: 2

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